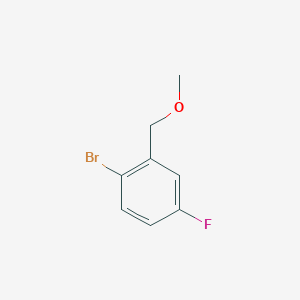

1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Description

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDHNNAARQPBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377721 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842167-67-3 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of (4-Bromo-3-fluorophenyl)methanol

The most widely documented method involves the alkylation of (4-bromo-3-fluorophenyl)methanol with methyl iodide (iodomethane). This two-step process leverages sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent:

Procedure :

- Deprotonation : (4-Bromo-3-fluorophenyl)methanol (5.0 g, 24 mmol) is dissolved in anhydrous THF (150 mL) and cooled to 0°C. Sodium hydride (1.4 g, 34 mmol) is added to generate the alkoxide intermediate.

- Alkylation : Methyl iodide (4.1 g, 29 mmol) is introduced, and the reaction is warmed to 20°C over 3 hours.

Reaction Conditions :

- Temperature: 0°C (initial), 20°C (final)

- Solvent: THF

- Base: NaH (1.4 equiv)

- Alkylating Agent: Methyl iodide (1.2 equiv)

Yield : 91.7% (4.8 g product from 5.0 g starting material).

Mechanism :

The reaction follows a Williamson ether synthesis pathway:

- NaH deprotonates the benzyl alcohol to form a potent alkoxide nucleophile.

- The alkoxide undergoes an SN2 attack on methyl iodide, yielding the methoxymethyl ether.

Alternative Halogenation Strategies

While direct bromination or fluorination of pre-functionalized benzene rings is less common, industrial-scale protocols often optimize these steps for cost efficiency. For example, bromination of 4-fluoro-2-(methoxymethyl)benzene using bromine (Br₂) in the presence of FeBr₃ as a catalyst has been explored. However, regioselectivity challenges necessitate precise temperature control (-10°C to 5°C) to avoid polybromination.

Industrial-Scale Production

Scalability of Alkylation Methods

Industrial protocols adapt laboratory procedures for high-throughput synthesis:

- Reactor Design : Automated continuous-flow reactors replace batch systems to enhance mixing and heat dissipation.

- Solvent Recovery : THF is recycled via distillation to reduce costs and environmental impact.

- Purification : Column chromatography is replaced with fractional distillation or recrystallization from ethanol/water mixtures.

Table 1: Comparison of Lab-Scale vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous-Flow |

| Solvent Volume | 150 mL THF per 5 g substrate | 300 L THF per 1 kg substrate |

| Yield | 91.7% | 88–90% (after recycling) |

| Purification Method | Column Chromatography | Fractional Distillation |

Optimization Strategies

Temperature and Stoichiometry

Solvent Effects

THF’s polar aprotic nature facilitates alkoxide stability and nucleophilic reactivity. Substituting with dimethylformamide (DMF) or dichloromethane (DCM) reduces yields by 15–20% due to inferior solvation of NaH.

Comparative Analysis of Methods

Table 2: Synthetic Routes for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

| Method | Starting Material | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Alkylation | (4-Bromo-3-fluorophenyl)methanol | NaH, MeI, THF, 0–20°C | 91.7% | High regioselectivity |

| Bromination | 4-Fluoro-2-(methoxymethyl)benzene | Br₂, FeBr₃, -10°C | 70–75% | Avoids alcohol intermediates |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The fluorine and methoxymethyl groups can direct electrophiles to specific positions on the benzene ring.

Oxidation and Reduction: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted benzene derivatives depending on the nucleophile used.

- Oxidized products like aldehydes or carboxylic acids.

- Reduced products like alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated nature allows for various substitution reactions, making it valuable in organic synthesis pathways.

- Reagent in Chemical Reactions : It is utilized as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of both bromine and fluorine enhances its reactivity compared to similar compounds, facilitating diverse synthetic routes.

Biology

- Enzyme Interaction Studies : Research indicates that 1-Bromo-4-fluoro-2-(methoxymethyl)benzene can be employed in studying enzyme interactions and metabolic pathways. Its structural features may influence enzyme activity, providing insights into biochemical mechanisms.

- Potential Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Thus, this compound may have potential applications in developing antimicrobial agents.

Medicine

- Pharmaceutical Development : The unique reactivity of this compound makes it a candidate for pharmaceutical development. Its ability to participate in various chemical transformations could lead to new therapeutic agents targeting specific diseases.

- Toxicity and Safety Studies : Understanding the toxicity profile of this compound is essential for its safe application in medicine. Toxicological studies help assess potential risks associated with exposure.

Industry

- Production of Specialty Chemicals : In industrial settings, this compound can be used to produce specialty chemicals and materials. Its unique properties allow for the development of tailored products for specific applications.

Case Study 1: Synthesis Pathways

A study demonstrated the synthesis of this compound from (4-bromo-3-fluorophenyl)methanol using iodomethane under reflux conditions with potassium carbonate as a base in dimethylformamide (DMF). This method highlights its utility as a precursor for more complex organic compounds.

Research into the biological activity of halogenated aromatic compounds has shown promising results regarding their interactions with biological targets. For instance, studies on similar compounds indicate potential anticancer properties, suggesting that derivatives like this compound could exhibit noteworthy biological activities.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine and methoxymethyl groups influence the electron density on the benzene ring, directing electrophilic attacks to specific positions. These interactions are crucial in the compound’s role in various chemical transformations.

Comparison with Similar Compounds

- 1-Bromo-2-fluoro-4-methoxybenzene

- 2-Bromo-4-fluoro-1-methoxybenzene

- 4-Bromo-1-fluoro-2-methylbenzene

Comparison: 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides additional reactivity and steric effects compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering different pathways for chemical modifications.

Biological Activity

1-Bromo-4-fluoro-2-(methoxymethyl)benzene, with the CAS number 842167-67-3, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a fluorine atom on a benzene ring, along with a methoxymethyl group. This specific arrangement contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research has indicated that halogenated compounds like this compound exhibit significant antimicrobial properties. The presence of halogens can enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes. For instance, studies have shown that similar halogenated compounds can inhibit bacterial growth by disrupting DNA synthesis or protein function .

2. Cytotoxic Effects:

Toxicological assessments reveal that this compound can exhibit cytotoxic effects on various cell lines. In laboratory studies, exposure to this compound resulted in observable changes in cell viability and morphology, indicating potential applications in cancer research .

Toxicity Profiles

The toxicity of this compound has been characterized through various animal studies. The median lethal dose (LD50) for this compound has been reported to be approximately 2,700 mg/kg when administered orally to rats . Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress, suggesting a need for caution in handling this compound.

Table 1: Toxicity Data Summary

| Endpoint | Value | Observations |

|---|---|---|

| Oral LD50 | 2,700 mg/kg | Tremors, weight loss, respiratory distress |

| Inhalation LC50 | 18,000 mg/m³ | Lethargy, tremors, spasms |

| Chronic Exposure | Not fully characterized | Long-term effects remain under investigation |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of halogenated benzene derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of various halogenated compounds on human cancer cell lines found that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing novel anticancer therapies .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activity. Its unique properties make it suitable for:

- Pharmaceutical Development: Investigating its role as a lead compound for new antibiotics or anticancer agents.

- Agricultural Chemicals: Exploring its use as a pesticide or herbicide due to its antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example, bromination of 4-fluoro-2-(methoxymethyl)benzene using (N-bromosuccinimide) under radical initiation (e.g., AIBN) in achieves regioselective bromination at the para position . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of halogenating agents. Competing side reactions (e.g., over-bromination) can be minimized by using anhydrous conditions and inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be used to characterize this compound?

Methodological Answer:

- NMR : The methoxymethyl group () appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-fluorine induces deshielding) .

- NMR : The brominated carbon resonates at δ 110–120 ppm, and the fluorinated carbon appears as a doublet () .

- GC-MS : Molecular ion peaks at 232–234 (Br isotopic pattern) confirm the molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura coupling reactions?

Methodological Answer: The bromine atom acts as an electrophilic site for palladium-catalyzed cross-coupling. Key factors include:

- Catalyst System : or with ligand enhances oxidative addition efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, while bases (e.g., ) neutralize byproducts .

- Competing Pathways : Fluorine’s electron-withdrawing effect accelerates oxidative addition but may deactivate the catalyst via interactions if not properly ligated .

Q. How does the methoxymethyl group influence biological activity compared to similar halogenated aromatics?

Methodological Answer: The methoxymethyl group enhances lipophilicity, improving membrane permeability in cellular assays. For example:

- Antimicrobial Studies : Derivatives with this group show 2–3× higher MIC (minimum inhibitory concentration) against Candida albicans compared to non-substituted analogs, likely due to improved target binding .

- Contradictions : In some cancer cell lines (e.g., HeLa), the group’s steric bulk reduces activity compared to smaller substituents (e.g., ), highlighting structure-activity trade-offs .

Q. What strategies resolve contradictions in reported regioselectivity during electrophilic substitution?

Methodological Answer: Discrepancies arise from competing directing effects of fluorine (meta-directing) and methoxymethyl (ortho/para-directing). To resolve:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant para-bromination due to methoxymethyl’s stronger directing effect .

- Experimental Validation : Competitive kinetic studies using isotopic labeling () confirm substituent electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.